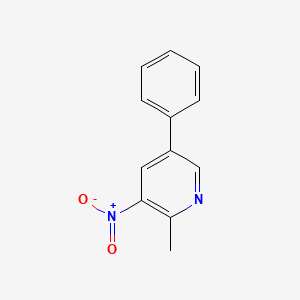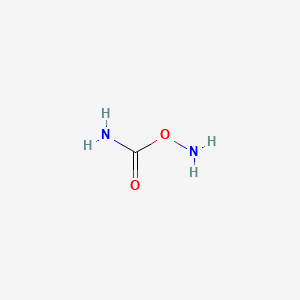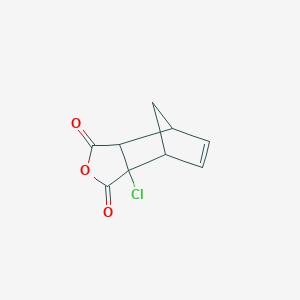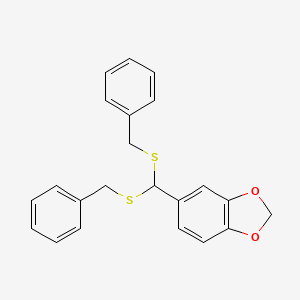
Piperonal, dibenzylmercaptal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperonal is a simple aromatic aldehyde with a characteristic cherry-like aroma and is widely used in the flavor and fragrance industries . Piperonal, dibenzylmercaptal is a derivative of piperonal, where the aldehyde group is protected by dibenzylmercaptal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperonal can be synthesized through various methods, including the oxidative cleavage of isosafrole or using a multistep sequence from catechol or 1,2-methylenedioxybenzene . The synthesis from catechol involves a condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent . Another method involves the reaction of piperonyl, a catalyst, and urotropine in an alcohol solvent at 50-120°C for 1-10 hours .
Industrial Production Methods
Industrial production of piperonal typically involves the partial photocatalytic oxidation of piperonyl alcohol or the chemical cleavage of piperine (or piperic acid) . These methods are designed to meet the high demand for piperonal in the flavor and fragrance industries.
Analyse Des Réactions Chimiques
Types of Reactions
Piperonal, like all aldehydes, can undergo various chemical reactions, including:
Oxidation: Piperonal can be oxidized to piperonylic acid.
Reduction: Piperonal can be reduced to piperonyl alcohol.
Substitution: Piperonal can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction .
Major Products Formed
The major products formed from these reactions include piperonylic acid from oxidation and piperonyl alcohol from reduction .
Applications De Recherche Scientifique
Piperonal and its derivatives, including piperonal, dibenzylmercaptal, have various scientific research applications:
Mécanisme D'action
The mechanism of action of piperonal and its derivatives involves various molecular targets and pathways. For example, piperonal has been reported to prevent the accumulation of hepatic lipids and upregulate insulin signaling molecules in mice under a high-fat diet . The enzyme piperonal synthase catalyzes the side-chain cleavage of 3,4-methylenedioxycinnamic acid to produce piperonal .
Comparaison Avec Des Composés Similaires
Piperonal is structurally similar to other aromatic aldehydes such as benzaldehyde and vanillin . piperonal is unique due to its 3,4-methylenedioxy moiety, which imparts its characteristic cherry-like aroma . Similar compounds include:
Benzaldehyde: Known for its almond-like aroma.
Vanillin: Known for its vanilla-like aroma.
Piperonal’s unique structure and properties make it a valuable compound in various applications, particularly in the flavor and fragrance industries.
Propriétés
Numéro CAS |
4720-67-6 |
|---|---|
Formule moléculaire |
C22H20O2S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5-[bis(benzylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H20O2S2/c1-3-7-17(8-4-1)14-25-22(26-15-18-9-5-2-6-10-18)19-11-12-20-21(13-19)24-16-23-20/h1-13,22H,14-16H2 |
Clé InChI |
KWUQLYZNZIXVAZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



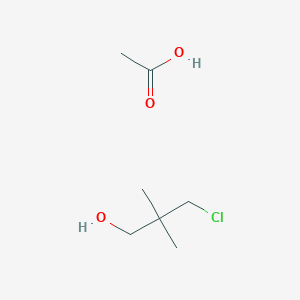
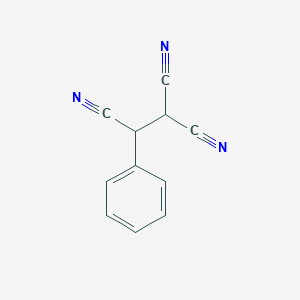

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
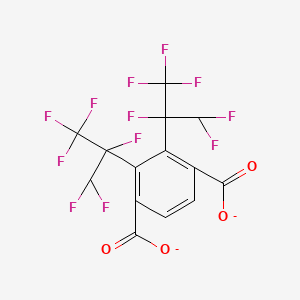

![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
